molecular formula C16H13NO3 B3010643 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione CAS No. 35645-98-8

2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione

Cat. No.: B3010643
CAS No.: 35645-98-8
M. Wt: 267.284
InChI Key: ZVLMFDLMBNOUJG-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione (CAS Number: 35645-98-8) is a high-purity chemical compound offered with a minimum purity of ≥97% . This compound, with a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol, is characterized by its phthalimide group linked to a 2-hydroxy-2-phenylethyl side chain . Its structure, featuring both hydrogen bond donor and acceptor sites (TPSA: 57.61), makes it a valuable intermediate in organic synthesis and medicinal chemistry research . Researchers can utilize this compound in the development of novel molecular scaffolds or as a building block in pharmaceutical studies. Proper handling procedures should be followed, as the compound is associated with hazard statements H302, H315, H319, and H335 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored at 4°C and shipped at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxy-2-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLMFDLMBNOUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in a solvent such as isopropanol (IPA) and water (H₂O) at reflux conditions, using a catalyst like SiO₂-tpy-Nb to achieve moderate to excellent yields (41–93%) . Another method involves the use of formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) at its boiling point .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Physical and Spectral Data of Selected Isoindoline-1,3-dione Derivatives

Compound Substituent Yield (%) Melting Point (°C) IR (C=O, cm⁻¹) Reference
Compound 16 4-(2-Methylimidazolyl)phenyl 95 215–217 1781, 1704
2g (Ev2) (R)-1-Phenylethyl 67–92 78–142 Not reported
Compound 5 (Ev3) 2-Hydroxy-3-((2-methoxybenzyl)amino)propyl 26.3 Not reported Not reported
2-(Hydroxyethyl) (Ev15) 2-Hydroxyethyl Not reported Not reported Not reported
17a (Ev1) Phenyl-hydrazono-ethyl 49 185–187 1783, 1711

Key Observations :

  • Phenylethyl Derivatives (e.g., 2g, 2h) : These compounds exhibit moderate to high yields (67–92%) and lower melting points (78–142°C), suggesting reduced crystallinity compared to hydroxyalkyl derivatives. The absence of hydroxyl groups likely increases lipophilicity, impacting solubility .
  • Hydroxyalkyl Derivatives (e.g., Ev3, Ev15): Lower yields (26–37%) may reflect synthetic challenges in introducing polar hydroxyl groups.
  • Aromatic/Imidazole Derivatives (e.g., Compound 16, 17a) : Higher melting points (185–217°C) and distinct IR carbonyl stretches (1704–1783 cm⁻¹) correlate with rigid aromatic systems, which stabilize crystal lattices .

Key Insights :

  • Anti-inflammatory Activity: Aminoacetylenic derivatives (ZM2–ZM6) show dose-dependent inhibition of carrageenan-induced edema, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance activity .
  • Enzyme Inhibition : Thiazolidine-2,4-dione derivatives (Ev10) demonstrate α-glucosidase inhibition, a key target in diabetes management. Hydrophilic substituents (e.g., hydroxyl) may improve binding to enzyme active sites .

Research Findings and Contradictions

  • Contradictions in Synthesis : While phenylethyl derivatives (Ev2) are synthesized efficiently, hydroxyalkyl analogs (Ev3, Ev9) show lower yields, highlighting the trade-off between substituent complexity and synthetic feasibility .
  • Biological Potency : Hydroxyalkyl derivatives (e.g., Ev3) are understudied in biological assays compared to aromatic analogs, creating gaps in structure-activity relationship (SAR) data .

Biological Activity

The compound 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione , also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H13_{13}N\O3_3
  • Molecular Weight : 241.26 g/mol
  • IUPAC Name : this compound

This compound features an isoindoline core structure with a hydroxyl group and a phenethyl side chain, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that isoindoline derivatives exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that derivatives of isoindoline-1,3-dione can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives demonstrated greater COX-2 inhibition compared to standard anti-inflammatory drugs like meloxicam .
  • Antioxidant Properties : The compound has been reported to exhibit scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions .
  • Neuroprotective Effects : Isoindoline derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which are critical in the synthesis of prostaglandins involved in inflammation. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
  • Oxidative Stress Modulation : By scavenging ROS and RNS, the compound may mitigate oxidative stress-related damage in cells, providing protective effects against various diseases .
  • Neurotransmitter Regulation : The inhibition of AChE can enhance acetylcholine levels in the brain, supporting cognitive functions and potentially offering therapeutic benefits in neurodegenerative disorders .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
COX InhibitionInhibits COX enzymes
Antioxidant ActivityScavenges ROS/RNS
NeuroprotectionAChE inhibition

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory properties of isoindoline derivatives, this compound was tested for its ability to inhibit COX enzymes. The results indicated that this compound exhibited significant inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .

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